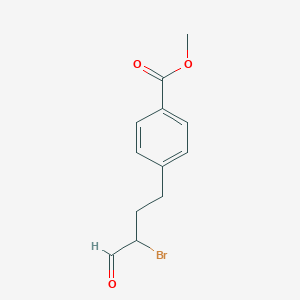

Methyl 4-(3-bromo-4-oxobutyl)benzoate

Descripción general

Descripción

Methyl 4-(3-bromo-4-oxobutyl)benzoate is a chemical compound that belongs to the family of benzoate esters. It is characterized by a benzoate group attached to a brominated butyl chain. The compound's structure and properties allow it to participate in various chemical reactions, making it a valuable entity in synthetic organic chemistry. Although the provided papers do not directly discuss Methyl 4-(3-bromo-4-oxobutyl)benzoate, they do provide insights into similar compounds which can help infer some of the properties and reactivity of the compound .

Synthesis Analysis

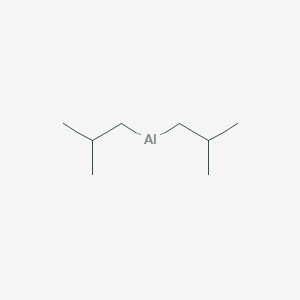

The synthesis of related methyl benzoate derivatives typically involves condensation reactions or halogenation followed by further functionalization. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate with phenylhydrazine . Similarly, bromination and dehydrobromination reactions are used to synthesize methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . These methods suggest that the synthesis of Methyl 4-(3-bromo-4-oxobutyl)benzoate could also involve halogenation and subsequent reactions to introduce the 4-oxobutyl side chain.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate was determined using X-ray crystallography, revealing the presence of two unique rotomers in the lattice . Similarly, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was also determined by X-ray analysis . These studies indicate that Methyl 4-(3-bromo-4-oxobutyl)benzoate could also exhibit interesting structural features, such as rotamers or polymorphism, which could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of methyl benzoate derivatives is diverse. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate can undergo nucleophilic attack to form Michael adducts . The presence of a bromo substituent in the structure of Methyl 4-(3-bromo-4-oxobutyl)benzoate suggests that it may also participate in nucleophilic substitution reactions or serve as a precursor for further synthetic transformations.

Physical and Chemical Properties Analysis

The physical properties of methyl benzoate derivatives, such as their mesomorphic and fluorescence properties, are influenced by their molecular structure. A series of methyl 4-(4-alkoxystyryl)benzoates was studied for liquid crystalline and fluorescence properties, showing that the chain length affects mesophase stability . Although the specific physical and chemical properties of Methyl 4-(3-bromo-4-oxobutyl)benzoate are not discussed in the provided papers, similar analyses could be conducted to determine its thermal stability, mesomorphic behavior, and optical properties.

Aplicaciones Científicas De Investigación

-

Medical Chemistry

- Application : This compound is used in the synthesis of pharmaceutically active compounds .

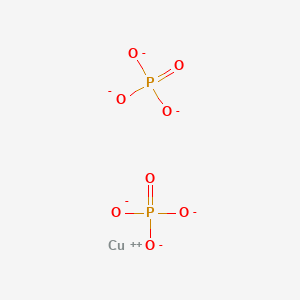

- Method : The compound is prepared by bromination of 4-(4-oxobutyl)-benzoic acid methyl ester (ALDEHYDE). This process uses a complex that includes bromine, particularly pyridinium bromide perbromide .

- Results : The process provides a simple method to obtain the compound with a high yield of the end product .

-

Photoactive Materials

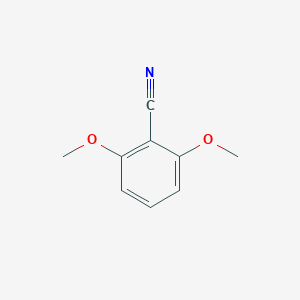

- Application : The compound is used in the synthesis of photoactive materials .

- Method : The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described .

- Results : The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

-

Drug Intermediate

-

Synthesis of Antifolates

- Application : This compound is used as a reagent in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed .

- Method : The compound is used in the synthesis of Pemetrexed (P219500) and furoxanoxyalkyl esters of Pemetrexed .

- Results : These compounds are used as antifolates and nitric oxide donors for use as anticancer agents .

-

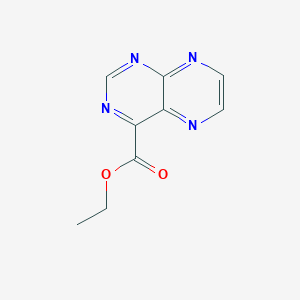

Synthesis of Three-carbon-bridged 5-substituted furo [2,3- d ]pyrimidine and 6-substituted pyrrolo [2,3- d ]pyrimidine analogs

- Synthesis of Pemetrexed and Furoxanoxyalkyl Esters of Pemetrexed

- Application : This compound is used as a reagent in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed .

- Method : The compound is used in the synthesis of Pemetrexed (P219500) and furoxanoxyalkyl esters of Pemetrexed .

- Results : These compounds are used as antifolates and nitric oxide donors for use as anticancer agents .

Propiedades

IUPAC Name |

methyl 4-(3-bromo-4-oxobutyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-16-12(15)10-5-2-9(3-6-10)4-7-11(13)8-14/h2-3,5-6,8,11H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYOKAHNJQOAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCC(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-bromo-4-oxobutyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)